N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide: is an organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a benzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and catalysts is crucial to minimize costs and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: This compound is similar in structure but contains a piperidine ring instead of a benzoxepine ring.
N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound contains a nitrothiophene group instead of a methoxy group.
Uniqueness: N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H14FNO3 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C18H14FNO3/c1-22-14-6-7-17-13(11-14)10-12(8-9-23-17)18(21)20-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,21) |
InChI Key |
GHGBAQVWCHEVAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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